molecular formula C17H16ClF4N3O3 B2534782 1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-37-4

1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2534782
CAS RN: 2097894-37-4
M. Wt: 421.78
InChI Key: XSEZOYPUODRDLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperidine ring and an imidazolidine-2,4-dione group. Piperidine is a common motif in many pharmaceuticals and other biologically active compounds . The imidazolidine-2,4-dione group is a type of imidazolidinedione, which is a class of compounds that includes several medications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a complex three-dimensional shape due to the presence of the piperidine ring and the imidazolidine-2,4-dione group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidines, for example, can undergo a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

Scientific Research Applications

Molecular Stability and Structure

Research has highlighted the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, including compounds with imidazolidine-4,5-dione skeletons. These compounds demonstrate reactivity akin to alkyl halides and are significant for understanding molecular stability mechanisms (Hobbs et al., 2010).

Anticancer Activity

Another study explored the synthesis and anticancer activity of N-substituted indole derivatives, indicating the potential of such compounds in inhibiting the topoisomerase-I enzyme, essential for cancer research (Kumar & Sharma, 2022).

Crystal Structure

The crystal and molecular structure of benzyl-azaspiro imidazolidine-diones have been investigated, providing insights into the conformation and hydrogen bonding patterns, contributing to the understanding of molecular interactions in solid states (Manjunath et al., 2011).

Photophysical Behavior

A study on the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties reveals their strong fluorescent properties, indicating applications in bioorthogonal chemistry and potential utility in imaging and diagnostics (Garre et al., 2019).

Metabolic Profile

The metabolic profile of a new α2-adrenergic agonist in liver microsomes was studied, shedding light on the metabolism of compounds with imidazolidine-2,4-dione structure, which is crucial for the development of new pharmaceuticals (Cardoso et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

1-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF4N3O3/c18-13-7-10(19)1-2-12(13)15(27)23-5-3-11(4-6-23)24-8-14(26)25(16(24)28)9-17(20,21)22/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEZOYPUODRDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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